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YK-4-279 Technical Support Center: Troubleshooting and Formulation Guide

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Compound of Interest		
Compound Name:	YK-4-279	
Cat. No.:	B611886	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and formulation solutions for the experimental compound **YK-4-279**.

Frequently Asked Questions (FAQs)

1. What is YK-4-279 and why is its solubility a concern?

YK-4-279 is a small molecule inhibitor that shows promise in cancer therapy, particularly for Ewing Sarcoma.[1][2][3] It functions by disrupting the interaction between the oncogenic fusion protein EWS-FLI1 and RNA helicase A (RHA).[4][5][6] However, **YK-4-279** is a poorly water-soluble compound, which presents significant challenges for its use in both laboratory experiments and potential clinical applications.[1][7] This limited solubility can affect its bioavailability and therapeutic efficacy.

2. What are the recommended solvents for preparing YK-4-279 stock solutions for in vitro use?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing **YK-4-279** stock solutions for in vitro experiments.[1][8][9] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[4]

3. I am observing precipitation when diluting my **YK-4-279** DMSO stock solution in aqueous media for cell culture. How can I prevent this?



This is a common issue due to the poor aqueous solubility of **YK-4-279**. Here are some troubleshooting steps:

- Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity.
- Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in your final aqueous buffer or medium. Add the YK-4-279 solution to the medium with gentle vortexing or mixing.
- Warming: Gently warming the tube at 37°C for about 10 minutes or using an ultrasonic bath for a short period can aid in dissolution.[6][10]
- Formulation with Surfactants: For certain applications, the use of surfactants like Tween 80 can help maintain solubility in aqueous solutions.[4][8]
- 4. How should I prepare YK-4-279 for in vivo animal studies?

Due to its poor water solubility, **YK-4-279** requires specific vehicle formulations for in vivo administration. The choice of vehicle depends on the route of administration (e.g., intraperitoneal, oral).

Quantitative Data Summary

The following tables summarize the reported solubility and formulation data for **YK-4-279** from various studies.

Table 1: YK-4-279 Solubility in DMSO



Concentration	Molarity	Notes	Source
73 mg/mL	199.34 mM	Use fresh, moisture-free DMSO.	[4]
>16.35 mg/mL	>44.6 mM	May require warming or sonication.	[6][10]
25 mg/mL	68.27 mM	Ultrasonic treatment may be needed.	[5]
13.65 mmol/L	-	Stock solution for in vitro use.	[1]
10 mM	-	Stock solution for in vitro use.	[8]

Table 2: Example In Vivo Formulations for YK-4-279



Route of Administration	Vehicle Composition	YK-4-279 Concentration	Species	Source
Intraperitoneal (i.p.)	10% Ethanol, 40% PEG400, 50% PBS	5 mg/mL	Mouse	[1]
Oral (p.o.)	10% Ethanol, 50% PEG400, 40% PBS	5 mg/mL	Mouse	[1]
Intraperitoneal (i.p.)	5% (15 mg/mL YK-4-279 in DMSO), 40% PEG300, 5% Tween 80, 50% ddH ₂ O	0.75 mg/mL (final)	Mouse	[8]
Oral (p.o.)	Labrasol/Tetragly col/Water (72:8:20)	Not specified	Mouse	[11]
Oral (p.o.)	5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH ₂ O	Not specified	Mouse	[8]
Intraperitoneal (i.p.)	Not specified	45 mg/kg	Mouse	[1]
Oral Gavage	Not specified	90 mg/kg	Mouse	[1]

Experimental Protocols

Protocol 1: Preparation of YK-4-279 Stock Solution for In Vitro Assays

- Materials: YK-4-279 powder, anhydrous Dimethyl Sulfoxide (DMSO).
- Procedure:



- Allow the YK-4-279 vial to equilibrate to room temperature before opening.
- Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 13.65 mM).[1][8]
- Recap the vial and vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution at 37°C for 10 minutes or sonicate in an ultrasonic bath.[6][10]
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][8]

Protocol 2: General Procedure for Preparing **YK-4-279** Formulation for Intraperitoneal (i.p.) Injection in Mice

- Materials: YK-4-279, DMSO, PEG400 (or PEG300), Phosphate Buffered Saline (PBS), Ethanol, Tween 80 (optional).
- Procedure (Example Formulation):
 - Prepare a primary stock solution of YK-4-279 in DMSO (e.g., 15 mg/mL).[8]
 - In a sterile tube, combine the vehicle components in the desired ratio. For example, for a vehicle of 10% Ethanol, 40% PEG400, and 50% PBS, add the appropriate volumes of each component.[1]
 - Add the calculated volume of the YK-4-279 DMSO stock solution to the vehicle to achieve the final desired concentration for injection.
 - Vortex the final formulation thoroughly to ensure a homogenous solution.
 - Administer the formulation to the animal immediately after preparation.

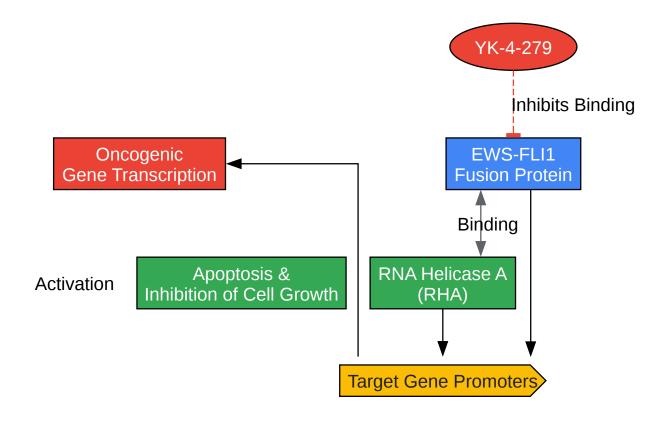
Visualizing Signaling Pathways and Workflows

YK-4-279 Mechanism of Action

YK-4-279 primarily targets the interaction between the EWS-FLI1 fusion protein and RNA Helicase A (RHA), which is crucial for the oncogenic activity of EWS-FLI1 in Ewing Sarcoma.[4]



[5][6] This disruption leads to the inhibition of EWS-FLI1's transcriptional activity, ultimately inducing apoptosis and inhibiting cell growth in cancer cells.[5][12]



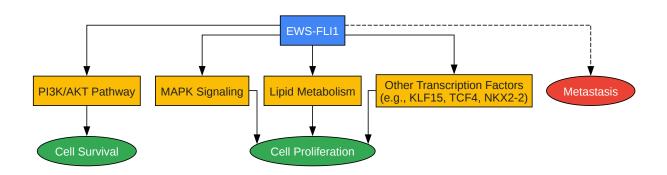
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Caption: Mechanism of action of YK-4-279.

EWS-FLI1 Downstream Signaling

The EWS-FLI1 fusion protein acts as an aberrant transcription factor that regulates a complex network of downstream targets, influencing key signaling pathways involved in cancer, such as the PI3K/AKT and MAPK pathways.[13][14][15]



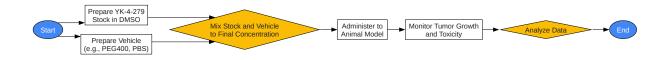


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Caption: Downstream signaling of EWS-FLI1.

Experimental Workflow: In Vivo Formulation and Study

This diagram outlines a typical workflow for preparing a **YK-4-279** formulation and conducting an in vivo study.



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Caption: Workflow for an in vivo YK-4-279 study.

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